9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a pyrazolo-benzoxazine derivative characterized by a fused heterocyclic core with bromine at position 9, a 4-methoxyphenyl group at position 2, and a 4-methylphenyl group at position 5.
Properties
CAS No. |
6643-74-9 |
|---|---|
Molecular Formula |
C24H21BrN2O2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21BrN2O2/c1-15-3-5-17(6-4-15)24-27-22(20-13-18(25)9-12-23(20)29-24)14-21(26-27)16-7-10-19(28-2)11-8-16/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
CLYQQYXUKPFUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
The most widely reported method involves reacting 1,3-dicarbonyl derivatives with 3-aminopyrazoles under acidic or basic conditions. For example, 1,3-cyclohexanedione and 3-amino-5-(4-methylphenyl)pyrazole undergo cyclocondensation in ethanol with catalytic HCl to yield the dihydrobenzoxazine intermediate.
Reaction Conditions :
Bromination at Position 9
Electrophilic Bromination
Direct bromination of the benzoxazine core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄ selectively functionalizes the electron-rich aromatic ring.
Optimized Protocol :
Metal-Catalyzed Bromination
Palladium-catalyzed bromination using LiBr and oxone in trifluoroethanol achieves regioselective bromination with reduced side reactions. This method is advantageous for sterically hindered substrates but requires higher temperatures (80°C) and yields 70–75%.
Data Tables: Comparative Analysis of Methods
Table 1. Bromination Methods Comparison
Table 2. Coupling Reaction Efficiency
| Reaction Type | Aryl Group | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Methoxyphenyl | Pd(PPh₃)₄ | 88 |
| Ullmann | 4-Methylphenyl | CuI | 75 |
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Competing bromination at adjacent positions necessitates careful control of electronic and steric factors.
-
Coupling Efficiency : Ullmann reactions suffer from moderate yields due to homocoupling byproducts; switching to microwave-assisted conditions may improve efficiency.
-
Green Chemistry : Replacement of CCl₄ with biodegradable solvents (e.g., 2-MeTHF) remains unexplored .
Chemical Reactions Analysis
Types of Reactions
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Features and Key Properties
The molecule’s core consists of a pyrazolo[1,5-c][1,3]benzoxazine scaffold, a bicyclic system combining pyrazole and benzoxazine moieties. Key substituents include:
- Position 2 : 4-Methoxyphenyl (–C₆H₄–OCH₃), contributing electron-donating effects and enhanced solubility.
- Position 5 : 4-Methylphenyl (–C₆H₄–CH₃), providing steric bulk and moderate lipophilicity.
- Position 9 : Bromine, enabling halogen bonding and influencing reactivity.
Based on analogs, its estimated molecular formula is C₂₄H₂₀BrN₂O₂ (molecular weight ≈ 467.34 g/mol).
Comparison with Similar Compounds
Substituent Variations at Position 5
Modifications at position 5 significantly alter steric and electronic profiles:
Key Insight : The 4-methylphenyl group in the target compound provides a compromise between hydrophobicity and steric hindrance compared to halogenated or nitro-substituted analogs.
Halogen Substitutions at Position 9
Bromine at position 9 distinguishes the target compound from chloro- or unsubstituted analogs:
Key Insight : Bromine’s larger atomic radius and polarizability likely enhance the target compound’s crystallographic packing and binding affinity in biological systems compared to chlorine analogs.
Aryl Group Modifications at Position 2
The 4-methoxyphenyl group at position 2 contrasts with other aryl substituents:
Key Insight : The 4-methoxyphenyl group optimizes solubility without excessive hydrophobicity, making the target compound more amenable to solution-phase applications than purely hydrocarbon-substituted analogs.
Biological Activity
The compound 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 6643-74-9) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing current research findings, case studies, and relevant data.
The molecular formula of the compound is , with a molecular weight of 449.34 g/mol. Its structural characteristics include:
- Density: 1.42 g/cm³
- Boiling Point: 563.3°C
- Flash Point: 294.5°C
- Vapor Pressure: mmHg at 25°C
These properties suggest stability under standard laboratory conditions and potential applicability in various chemical syntheses and biological assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action: Pyrazole derivatives often function through inhibition of key kinases involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have demonstrated efficacy against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Case Studies
-
Study on Pyrazole Derivatives:
A study evaluated the cytotoxic effects of several pyrazole derivatives, reporting IC50 values for different compounds: -
Structure-Activity Relationship (SAR):
Research indicates that modifications on the pyrazole ring significantly influence biological activity. For example, the introduction of methoxy and methyl groups enhances anticancer properties by improving solubility and bioavailability .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.
Research Findings
A review outlined that certain pyrazole compounds effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented, with studies indicating activity against various bacterial strains:
- Mechanism: The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 15 µg/mL |
| Compound Y | S. aureus | 10 µg/mL |
| Compound Z | P. aeruginosa | 20 µg/mL |
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrazole derivatives exhibit a range of other biological activities:
Q & A
Q. What are the key steps in synthesizing 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine?
- Methodological Answer : Synthesis involves multi-step organic reactions. A typical route includes:
- Cyclization : Precursors (e.g., hydrazine derivatives and diketones) undergo cyclization under acidic or basic conditions to form the pyrazolo-benzoxazine core .
- Functionalization : Bromination (using N-bromosuccinimide, NBS) and methoxylation (via dimethyl sulfate, DMS) are performed to introduce substituents .
- Purification : Techniques like column chromatography and crystallization ensure ≥95% purity. Characterization via -NMR and mass spectrometry validates structural integrity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR confirm substituent positions and ring fusion. Mass spectrometry (HRMS) verifies molecular weight .
- Chromatography : HPLC ensures purity (>98%) by detecting residual solvents or side products .
- X-ray Crystallography : Resolves 3D conformation, particularly stereochemistry at the 5,10b-dihydro positions .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : In vitro assays show MIC values of 32 µg/mL (Staphylococcus aureus), 64 µg/mL (Escherichia coli), and 16 µg/mL (Candida albicans) .
- Anticancer Potential : Murine models indicate tumor size reduction via enzyme inhibition (e.g., targeting cancer cell metabolism pathways) .
- Mechanistic Probes : Fluorescence polarization assays track binding to DNA topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized for substitution reactions involving the bromine atom?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. For example, substituting Br with amines achieves 75–85% yield in DMF at 80°C .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura coupling with arylboronic acids, optimizing cross-coupling efficiency .
- Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times .
Q. What strategies are recommended for resolving contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the 4-methylphenyl group with 4-fluorophenyl (as in ) alters logP and bioavailability, impacting MIC values .
- Dose-Response Curves : Validate EC discrepancies using standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Aggregate data from analogs (e.g., ’s isopropylphenyl variant) to identify trends in substituent electronegativity vs. activity .
Q. What in silico methods are suitable for predicting the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The methoxyphenyl group shows hydrogen bonding with Thr766 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic interactions with the benzoxazine core .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict IC values for untested enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
